6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine
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Overview
Description
7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- is a heterocyclic compound that belongs to the class of fused pyrimidine and oxazine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions often include heating under reflux with sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These are also structurally related and have similar applications in scientific research.
Uniqueness
7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- is unique due to its specific substitution pattern and the presence of both pyrimidine and oxazine rings
Properties
CAS No. |
70080-75-0 |
---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
6,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine |
InChI |
InChI=1S/C8H11N5O/c1-3-4(2)14-7-5(11-3)6(9)12-8(10)13-7/h4H,1-2H3,(H4,9,10,12,13) |
InChI Key |
PXCKFOQYZUJELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=C(N=C(N=C2O1)N)N)C |
Origin of Product |
United States |
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